molecular formula C8H18N2O2 B13695342 Bis[(2-methylpropan-2-yl)oxy]diazene

Bis[(2-methylpropan-2-yl)oxy]diazene

Cat. No.: B13695342
M. Wt: 174.24 g/mol
InChI Key: OAPFBXRHYINFDV-UHFFFAOYSA-N
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Description

1,2-Di-tert-butoxydiazene is an organic compound with the molecular formula C8H18N2O2. . This compound is characterized by its two tert-butoxy groups attached to a diazene moiety. It is a colorless solid with a melting point of 82°C and a predicted boiling point of 169.9°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Di-tert-butoxydiazene can be synthesized through the reaction of tert-butyl alcohol with sodium nitrite in the presence of sulfuric acid. The reaction proceeds as follows:

2(CH3)3COH+NaNO2+H2SO4(CH3)3CON=NO(C(CH3)3)+NaHSO4+H2O2 (CH_3)_3COH + NaNO_2 + H_2SO_4 \rightarrow (CH_3)_3CON=NO(C(CH_3)_3) + NaHSO_4 + H_2O 2(CH3​)3​COH+NaNO2​+H2​SO4​→(CH3​)3​CON=NO(C(CH3​)3​)+NaHSO4​+H2​O

This reaction involves the formation of the diazene moiety through the nitrosation of tert-butyl alcohol .

Industrial Production Methods

Industrial production of 1,2-di-tert-butoxydiazene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

1,2-Di-tert-butoxydiazene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,2-di-tert-butoxydiazene involves the formation of reactive nitrogen species through the cleavage of the diazene moiety. These reactive species can interact with various molecular targets, including proteins, nucleic acids, and other biomolecules. The pathways involved include nitrosation, nitration, and oxidation reactions .

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl hyponitrite
  • Hyponitrous acid di-tert-butyl ester
  • 2,2’-(Azobisoxy)bis(2-methylpropane)

Uniqueness

1,2-Di-tert-butoxydiazene is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and form diverse products. Its ability to generate reactive nitrogen species makes it valuable in both research and industrial applications .

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

bis[(2-methylpropan-2-yl)oxy]diazene

InChI

InChI=1S/C8H18N2O2/c1-7(2,3)11-9-10-12-8(4,5)6/h1-6H3

InChI Key

OAPFBXRHYINFDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)ON=NOC(C)(C)C

Origin of Product

United States

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